4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-methyl-3-[methyl(methylsulfonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7-4-5-8(10(12)13)6-9(7)11(2)16(3,14)15/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNWGEXSRHSNJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Aromatic Amines
One key step involves reacting an aromatic amine precursor with methanesulfonyl chloride to introduce the methylsulfonyl group onto the amino nitrogen.
- Reaction conditions: Methanesulfonyl chloride (e.g., 111 g) is added to a mixture of the aromatic amine compound in a solvent such as acetone, with a base like triethylamine to neutralize HCl byproduct.
- Temperature: The reaction is typically conducted at 25–30°C initially, then heated to about 45°C for several hours (e.g., 7.5 hours) to ensure completion.
- Workup: After reaction, the solvent is distilled off, and the mixture is partitioned between water and dichloromethane for extraction and purification.
Amination and Subsequent Functionalization
- The sulfonylated intermediate is reacted with methylated piperidine derivatives or other amine-containing compounds under basic conditions to install the methyl(methylsulfonyl)amino group.
- For example, amine compounds are added to aqueous sodium hydroxide solutions and heated to 98–100°C for several hours (e.g., 6 hours) to promote substitution and ring closure if applicable.
- After reaction, the mixture is cooled, extracted with organic solvents, and solvents are removed to isolate the desired product.
Use of Protecting Groups
- Protecting groups such as acetyl, trifluoroacetyl, methanesulfonyl, and various silyl or benzyl groups are employed to mask reactive sites during intermediate steps.
- These groups are introduced and later removed (deprotected) to allow selective reactions at specific sites on the molecule.
- Example: Benzyl protection of amines followed by debenzylation to yield free amine intermediates.
Example Synthetic Route Summary
| Step | Reactants & Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Aromatic amine + Methanesulfonyl chloride + Triethylamine | 25–30°C initial, then 45°C for 7.5 h | Methylsulfonylated amine intermediate |
| 2 | Sulfonylated intermediate + amine compound + NaOH solution | 98–100°C for 6 h | Amino-substituted intermediate |
| 3 | Protecting group introduction (e.g., benzylation) | Suitable solvent, ambient temp | Protected amine intermediate |
| 4 | Debenzylation or deprotection | Suitable solvent, mild heating | Free amine for further functionalization |
| 5 | Final functional group transformations (e.g., carboxylation) | Varies | Target benzoic acid derivative |
Research Findings and Analytical Data
- The sulfonylation reaction proceeds efficiently under mild heating with high selectivity for the amino nitrogen.
- Use of triethylamine as a base facilitates neutralization and improves yield.
- Extraction with dichloromethane and aqueous workup ensures removal of inorganic byproducts.
- Protecting group strategies are critical for multi-step synthesis to avoid side reactions.
- The final product purity is confirmed by standard analytical methods such as NMR, HPLC, and mass spectrometry (details are typically included in patent experimental sections).
Summary Table of Key Reaction Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Solvent | Acetone, n-butanol, dichloromethane | Choice depends on reaction step |
| Base | Triethylamine, NaOH | Neutralizes acid byproducts |
| Temperature | 25–30°C (initial), up to 100°C | Controlled heating for reaction rates |
| Reaction Time | 6–24 hours | Depends on step and reagents |
| Protecting Groups | Benzyl, acetyl, methanesulfonyl | Used for selective functionalization |
| Extraction Solvent | Dichloromethane | For organic-aqueous phase separation |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
The compound exhibits significant anti-inflammatory properties , making it a candidate for the development of new therapeutic agents. Studies suggest that it may modulate inflammatory pathways and influence the synthesis of inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.
Pharmaceutical Applications
The compound is being investigated for its potential use in developing cardiotonic drugs and other therapeutic agents. Its ability to enhance biological activity and solubility due to the methylsulfonyl group is particularly noteworthy.
Therapeutic Uses
- Anti-inflammatory Drugs : As an anti-inflammatory agent, it may be useful in treating diseases such as arthritis or other chronic inflammatory conditions.
- Cardiotonic Agents : Its potential application in cardiotonic drug development could provide new treatments for heart-related conditions.
Case Studies and Research Findings
Research on this compound has shown promising results in various studies:
- A study highlighted its effectiveness in reducing inflammation markers in vitro, suggesting a strong potential for clinical applications in inflammatory diseases.
- Another investigation focused on its binding affinity with specific receptors related to pain management, indicating its dual role as both an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Biological Activity
4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C10H13NO4S. This compound is a derivative of benzoic acid and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13NO4S
- Molecular Weight : 243.28 g/mol
- Density : 1.37 g/cm³
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Hydrogen Bonding : The sulfonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function.
- Enzyme Interaction : It may interact with specific enzymes and receptors, modulating their activity. This modulation can lead to a variety of biological effects, including anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. Its structure allows it to effectively interact with biological targets involved in inflammation pathways, potentially influencing the synthesis of inflammatory mediators. This makes it a candidate for further pharmacological studies focused on inflammation-related conditions.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : For certain bacterial strains, MIC values suggest effective inhibition at low concentrations. For example, derivatives exhibit MIC values as low as 15.62 µM against Staphylococcus aureus and moderate activity against mycobacteria .
- Cytotoxicity : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
Case Studies
- Study on Antimicrobial Efficacy :
-
Inflammation Pathway Modulation :
- Another research effort focused on the compound's ability to modulate inflammatory pathways. Results suggested that it could inhibit key enzymes involved in inflammation, leading to reduced production of pro-inflammatory cytokines.
Data Table: Biological Activity Overview
Q & A
Q. What are the established synthetic routes for 4-methyl-3-[methyl(methylsulfonyl)amino]benzoic acid, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via sulfonylation of 3-amino-4-methylbenzoic acid derivatives. A robust method involves reacting p-aminobenzoic acid with tosyl chloride under controlled pH (8–9) in aqueous sodium carbonate, followed by acidification to precipitate the product . Key parameters include:
- Temperature : Room temperature (20–25°C) minimizes side reactions.
- pH control : Alkaline conditions stabilize intermediates; acidic conditions precipitate the final product.
- Purification : Recrystallization from methanol yields colorless needles (purity >95%).
| Reagent | Molar Ratio | Conditions | Yield |
|---|---|---|---|
| p-Aminobenzoic acid | 1.0 equiv | pH 8–9, H₂O, RT | ~75% |
| Tosyl chloride | 1.2 equiv | 1 M Na₂CO₃, 3 h | – |
Q. What analytical techniques are critical for structural characterization of this compound?
- ¹H/¹³C NMR : Assignments focus on the methylsulfonyl (-SO₂CH₃) and benzoic acid (-COOH) groups. For example, the methylsulfonyl proton appears as a singlet near δ 3.3 ppm, while aromatic protons resonate between δ 7.2–8.1 ppm .
- X-ray crystallography : Reveals intermolecular interactions (e.g., O–H···O dimers and C–H···O/N–H···O networks) that stabilize the crystal lattice .
- FTIR : Strong absorptions at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups .
Q. How do physicochemical properties (e.g., solubility, melting point) impact experimental design?
- Solubility : Limited in water (<0.1 mg/mL at 25°C) but soluble in polar aprotic solvents (DMSO, DMF), necessitating solvent optimization for biological assays .
- Melting point : High thermal stability (m.p. ~217–220°C) allows reactions under reflux conditions without decomposition .
Advanced Research Questions
Q. How does the methylsulfonylamino group influence biological activity, and what metabolic pathways are involved?
The methylsulfonylamino moiety enhances β₃-adrenoceptor affinity (Ki <10 nM) by mimicking endogenous ligands. Metabolism studies reveal hepatic oxidation of the methyl group to a carboxylic acid derivative (SSR500400), which retains bioactivity . Key considerations:
- Enzyme specificity : Cytochrome P450 3A4 (CYP3A4) mediates oxidation.
- Metabolite characterization : Use LC-MS/MS to track fragmentation patterns (e.g., m/z 306 → 288 for parent → metabolite) .
Q. What strategies resolve contradictions in reported synthetic yields or crystallographic data?
Discrepancies in yields (e.g., 75% vs. 90%) arise from:
Q. How can computational modeling predict reactivity or supramolecular assembly?
- DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) to assess electrostatic potential at the sulfonamide nitrogen (reactive site for electrophilic substitutions) .
- Molecular docking : Simulate binding to β₃-adrenoceptors using AutoDock Vina; prioritize poses with hydrogen bonds to Ser144 and Tyr308 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
